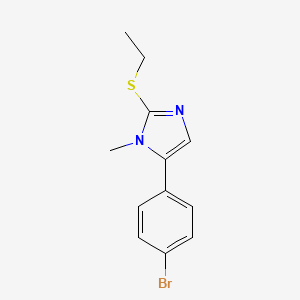

5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2S/c1-3-16-12-14-8-11(15(12)2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJWIWYPXKWOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole typically involves the reaction of 4-bromophenyl derivatives with ethylthio and imidazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing agents: Hydrogen peroxide, potassium permanganate

- Reducing agents: Lithium aluminum hydride, sodium borohydride

- Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against drug-resistant strains of bacteria. The imidazole scaffold is known for its versatility and effectiveness in enhancing the biological activity of derivatives.

- Mechanism of Action : Compounds containing the imidazole moiety can disrupt microbial cell membranes and inhibit essential metabolic pathways. For instance, derivatives of imidazole have shown strong activity against Mycobacterium abscessus complex strains, which are notorious for their resistance to conventional antibiotics .

- Case Study : A study synthesized various benzenesulfonamide-bearing functionalized imidazoles, including derivatives similar to 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole. These compounds were tested against multidrug-resistant strains, demonstrating significant antimicrobial efficacy compared to standard antibiotics .

Antitumor Activity

5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole has also been evaluated for its antitumor effects. Research indicates that modifications to the imidazole structure can enhance its potency against cancer cells.

- Cell Line Studies : In vitro studies have shown that certain imidazole derivatives exhibit strong antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. For example, a derivative comparable to 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole demonstrated an IC50 value significantly lower than established chemotherapeutic agents such as 5-fluorouracil and methotrexate .

- Mechanism of Induction : The antitumor activity is often linked to the induction of apoptosis in cancer cells. The compound can influence apoptotic pathways by modulating the expression of proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazole derivatives.

- Substituent Effects : The presence of bromine in the phenyl ring and ethylthio group at position 2 significantly enhances lipophilicity and membrane permeability, which are critical for antimicrobial and antitumor activities .

- Comparative Analysis : A comparative analysis of various substituted imidazoles has shown that specific modifications can lead to improved selectivity indices, indicating a favorable therapeutic window for these compounds .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the ethylthio group can modulate the compound’s reactivity and stability. The imidazole core is crucial for the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Bromophenyl vs. Fluorophenyl : Bromine’s higher atomic radius and electronegativity enhance hydrophobic and halogen-bonding interactions compared to fluorine .

- Ethylthio vs. Thiol/Thione : The ethylthio group balances lipophilicity and stability, whereas thiol/thione derivatives exhibit stronger hydrogen-bonding capacity .

- N-Substituents : Methyl groups (1-position) improve metabolic stability, while bulkier substituents (e.g., isopropoxypropyl) alter solubility and bioavailability .

Enzyme Inhibition

- Acarbose (Standard) : IC₅₀: 378.2 μM, indicating significantly lower potency than ethylthio derivatives .

- Thione Analogues : Thione-containing derivatives (e.g., CAS 1105190-16-6) show enhanced binding to catalytic sites via sulfur interactions .

Antimicrobial Activity

- Hydrazones from 3-oxido-1H-imidazole-4-carbohydrazides : Exhibit broad-spectrum antimicrobial activity (MIC: 2–32 μg/mL), suggesting the imidazole core’s versatility .

- Target Compound: No direct antimicrobial data reported, but the ethylthio group may enhance membrane permeability .

Challenges :

- Bromophenyl incorporation often requires palladium-catalyzed cross-coupling, increasing cost and complexity .

- Ethylthio group installation demands controlled conditions to avoid oxidation to sulfoxide/sulfone .

Physicochemical Properties

| Property | 5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole | 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-thione |

|---|---|---|

| Molecular Weight | 337.24 g/mol | 385.68 g/mol |

| LogP (Predicted) | 3.8 | 4.2 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bonds | 4 | 2 |

Implications :

- Reduced rotatable bonds in rigidified analogues (e.g., thiones) may enhance target binding .

Biological Activity

5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features a bromophenyl group, an ethylthio moiety, and an imidazole ring, which contributes to its unique chemical properties. The presence of these functional groups is believed to enhance its biological activity by facilitating interactions with various molecular targets.

The biological activity of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole is primarily attributed to its interaction with enzymes and receptors. The imidazole core is crucial for binding affinity, while the ethylthio group may influence the compound's reactivity and stability. Research indicates that the bromophenyl group enhances the compound's ability to target specific biological pathways, potentially leading to therapeutic effects against various diseases.

In Vitro Studies

Recent studies have highlighted the antimicrobial properties of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole. For example:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against a range of pathogens, with MIC values indicating effective inhibition at low concentrations.

- Mechanism : Its efficacy is often compared to established antibiotics, demonstrating comparable or superior activity against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole | 0.25 | Antimicrobial |

| Ciprofloxacin | 0.5 | Antimicrobial |

| Norfloxacin | 0.3 | Antimicrobial |

This table illustrates the comparative antimicrobial potency of the compound against standard antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole has been investigated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound influences cell cycle progression, leading to inhibited proliferation in cancerous cells.

- Cytotoxicity : In vitro assays reveal significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole:

- Study on Anticancer Activity : A study involving human leukemia cell lines demonstrated that treatment with this compound resulted in a reduction in cell viability by over 70% at optimal concentrations.

- Antimicrobial Efficacy : Another study focusing on skin infections showed that topical application of formulations containing this compound significantly reduced bacterial load compared to control groups.

Q & A

Q. What are the established synthetic routes for 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole?

Methodological Answer: The synthesis typically involves:

- Imidazole ring formation : Condensation of glyoxal derivatives with primary amines or ammonia under controlled pH and temperature .

- Substituent introduction : Sequential nucleophilic substitutions to install the 4-bromophenyl, ethylthio, and methyl groups. For example, Pd/C-catalyzed cross-coupling reactions for aryl group attachment, and thiol-alkylation for the ethylthio moiety .

- Optimized conditions : Solvents like DMF or THF improve reaction efficiency; temperatures are maintained between 60–80°C to prevent decomposition .

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- NMR : H and C NMR confirm substituent positions (e.g., methyl at N1, ethylthio at C2) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak at m/z 337.0 for CHBrNS) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsion angles, and packing interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological Answer:

- Catalyst screening : Test alternatives to Pd/C (e.g., CuI for Ullman couplings) to reduce side reactions .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to improve solubility of intermediates .

- In-situ monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl chains, or electron-donating groups (e.g., methoxy) at the 4-bromophenyl position to assess bioactivity changes .

- Biological assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial : Broth microdilution tests for minimum inhibitory concentrations (MICs) .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or α-glucosidase .

Q. How can contradictions in reported substituent effects on bioactivity be resolved?

Methodological Answer:

- Comparative studies : Parallel testing of analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) under identical assay conditions to isolate substituent impacts .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., bromine’s role in enhancing hydrophobic interactions) .

- Crystallographic evidence : Use X-ray structures to correlate substituent electronic effects (e.g., bromine’s electronegativity) with binding modes .

Q. What advanced techniques are used to elucidate the mechanism of action in biological systems?

Methodological Answer:

- Enzyme kinetics : Measure inhibition constants () for target enzymes (e.g., α-glucosidase) using Lineweaver-Burk plots .

- Cellular imaging : Fluorescence microscopy to track compound localization (e.g., mitochondrial targeting) .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interaction partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.